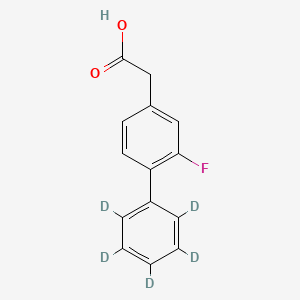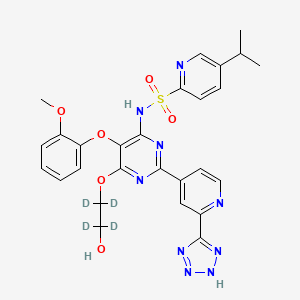
Tezosentan-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tezosentan-d4 is a deuterated form of tezosentan, a non-selective endothelin receptor antagonist. Tezosentan was initially developed as a vasodilator for the treatment of acute heart failure. It acts by blocking endothelin receptors, which are involved in the constriction of blood vessels .
Métodos De Preparación
The synthesis of tezosentan-d4 involves the incorporation of deuterium atoms into the molecular structure of tezosentan. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial production methods for this compound are similar to those used for tezosentan, with additional steps to introduce deuterium. These methods involve large-scale chemical synthesis, purification, and quality control processes to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Tezosentan-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tezosentan-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of deuterated molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways involving endothelin receptors.
Medicine: Explored for its potential therapeutic applications in conditions such as pulmonary arterial hypertension and cancer
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies
Mecanismo De Acción
Tezosentan-d4 exerts its effects by blocking endothelin receptors (ET_A and ET_B). Endothelin receptors are involved in the regulation of vascular tone and blood pressure. By antagonizing these receptors, this compound prevents the vasoconstrictive effects of endothelin-1, leading to vasodilation and improved blood flow .
The molecular targets of this compound include endothelin receptors on vascular smooth muscle cells and endothelial cells. The pathways involved in its mechanism of action include the inhibition of endothelin-1 binding and subsequent signaling cascades that lead to vasoconstriction .
Comparación Con Compuestos Similares
Tezosentan-d4 is similar to other endothelin receptor antagonists such as bosentan, clazosentan, and ambrisentan. it is unique in its deuterated form, which can provide advantages in terms of metabolic stability and pharmacokinetics .
Bosentan: Another dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.
Clazosentan: Primarily investigated for its potential to reduce cerebral vasospasm following subarachnoid hemorrhage.
Ambrisentan: A selective endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension
This compound’s uniqueness lies in its deuterated structure, which can lead to differences in metabolic pathways and potentially improved therapeutic profiles .
Propiedades
Fórmula molecular |
C27H27N9O6S |
|---|---|
Peso molecular |
609.7 g/mol |
Nombre IUPAC |
N-[5-(2-methoxyphenoxy)-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36)/i12D2,13D2 |
Clave InChI |
TUYWTLTWNJOZNY-IDPVZSQYSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=NC=C(C=C3)C(C)C)C4=CC(=NC=C4)C5=NNN=N5)O |
SMILES canónico |
CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


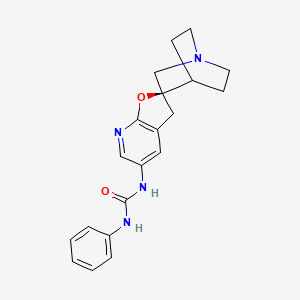
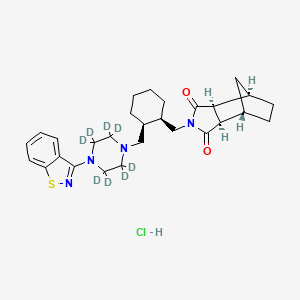
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)
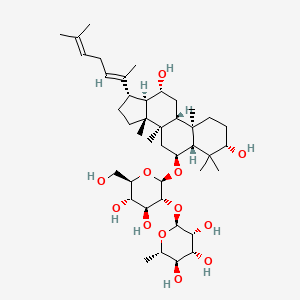
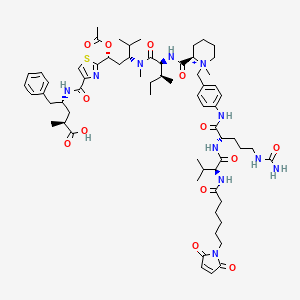
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
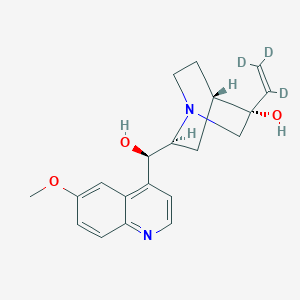
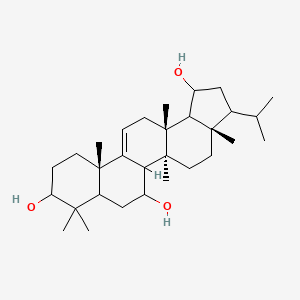

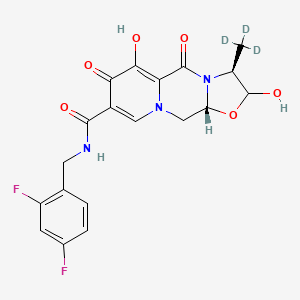
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
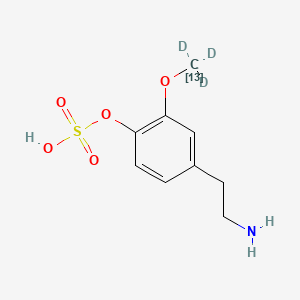
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
